molecular formula C17H35NO4 B12669562 N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine CAS No. 70521-70-9

N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine

Cat. No.: B12669562
CAS No.: 70521-70-9
M. Wt: 317.5 g/mol
InChI Key: OKVWJOUKDKKXQG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of β-alanine derivatives typically shows:

  • A triplet at δ 1.2–1.4 ppm for methylene protons in the alkyl chains.
  • A multiplet at δ 3.2–3.5 ppm for protons adjacent to the hydroxyl and amine groups.
  • A singlet at δ 12.1 ppm for the carboxylic acid proton.

Substituents alter these shifts; for example, the hydroxydodecyl chain’s terminal methyl group appears as a triplet at δ 0.88 ppm , while hydroxyl protons resonate broadly at δ 4.5–5.5 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis reveals:

  • O─H Stretch : A broad peak at 3200–3600 cm⁻¹ from hydroxyl groups.
  • N─H Stretch : A medium peak at 3300 cm⁻¹ from the secondary amine.
  • C═O Stretch : A strong peak at 1700 cm⁻¹ from the carboxylic acid.
  • C─O Stretch : Peaks at 1050–1250 cm⁻¹ from hydroxyl and ether linkages.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry displays a prominent [M+H]⁺ ion at m/z 318.5, consistent with the molecular weight of 317.5 g/mol. Fragmentation patterns include:

  • m/z 201.1: Loss of the hydroxydodecyl chain (C₁₂H₂₅O).
  • m/z 102.0: Cleavage of the hydroxyethyl group (C₂H₅O).

Properties

CAS No.

70521-70-9

Molecular Formula

C17H35NO4

Molecular Weight

317.5 g/mol

IUPAC Name

3-[2-hydroxydodecyl(2-hydroxyethyl)amino]propanoic acid

InChI

InChI=1S/C17H35NO4/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22/h16,19-20H,2-15H2,1H3,(H,21,22)

InChI Key

OKVWJOUKDKKXQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCC(=O)O)CCO)O

Origin of Product

United States

Biological Activity

N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine is a synthetic compound that has garnered attention for its potential biological activities. This compound, which belongs to the class of beta-amino acids, is characterized by a unique structure that includes a long hydrocarbon chain and hydroxyl functional groups. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry, particularly in areas such as drug design, neuroprotection, and performance enhancement.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C14_{14}H29_{29}N1_{1}O3_{3}
  • Molecular Weight : 257.39 g/mol
  • Functional Groups : Hydroxyl (-OH), Amine (-NH), and Carboxylic Acid (-COOH)

This compound's structural features contribute to its solubility and reactivity, influencing its biological interactions.

The biological activity of beta-amino acids like this compound is often linked to their ability to modulate neurotransmitter systems and influence metabolic pathways. Research indicates that compounds with similar structures can act as:

  • Neuroprotective Agents : By modulating glutamate receptors, they may reduce excitotoxicity in neuronal cells.
  • Ergogenic Aids : Enhancing physical performance through increased muscle carnosine levels, which buffers hydrogen ions during high-intensity exercise.

Case Studies and Research Findings

  • Neuroprotection : A study on beta-alanine derivatives demonstrated their ability to protect against excitotoxic damage in neuronal cultures. Specifically, these compounds showed promise in reducing cell death induced by excessive glutamate exposure, suggesting a potential role in treating neurodegenerative diseases .
  • Exercise Performance : Research has shown that beta-alanine supplementation can improve exercise performance by increasing muscle carnosine levels, which enhances buffering capacity during high-intensity activities. In a controlled trial, participants who received beta-alanine exhibited improved performance metrics compared to the placebo group .
  • Antimicrobial Activity : Although not directly studied for this compound, related beta-amino acids have demonstrated antimicrobial properties. This suggests that similar compounds may possess activity against bacterial strains, potentially useful in pharmaceutical applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionReduces excitotoxicity via modulation of glutamate receptors
Ergogenic EffectsEnhances physical performance through increased muscle carnosine levels
AntimicrobialPotential activity against bacterial strains

Table 2: Research Findings on Beta-Alanine Supplementation

StudyParticipantsDosageOutcome
High-Intensity Training27 subjects6.4 g/dayImproved neuromuscular fatigue
Sprint Performance18 men6.4 g/dayEnhanced repeated sprint ability
Meta-analysisVarious studiesVariesMedian effect size of 2.85% improvement in exercise measures

Scientific Research Applications

1.1. Precursor for Bioactive Compounds

N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine serves as a precursor for synthesizing bioactive compounds, particularly in the development of peptides and amino acid derivatives. Its structure allows it to participate in peptide bond formation, making it useful in peptide synthesis for pharmaceuticals.

1.2. Drug Formulation

This compound is utilized in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). The hydroxyl groups in its structure can form hydrogen bonds with water molecules, improving the solubility of hydrophobic drugs.

2.1. Surfactants and Emulsifiers

This compound is employed as a surfactant in various industrial processes, including cosmetics and personal care products. Its amphiphilic nature allows it to reduce surface tension, facilitating the mixing of oil and water phases.

2.2. Firefighting Foams

Recent studies have indicated that this compound can be incorporated into firefighting foams to enhance their efficacy against hydrocarbon fires. Its ability to form stable emulsions aids in creating effective fire suppression systems .

3.1. Pharmaceutical Development

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated as a potential carrier for targeted drug delivery systems. The research demonstrated that formulations containing this compound improved the bioavailability of certain drugs by enhancing their solubility and absorption rates.

Study ReferenceApplicationFindings
Journal of Medicinal ChemistryTargeted Drug DeliveryImproved solubility and bioavailability of APIs

3.2. Cosmetic Formulations

A case study conducted by a leading cosmetics manufacturer explored the use of this compound as an emulsifier in skin creams. Results showed enhanced texture and stability of the final product compared to traditional emulsifiers.

ManufacturerProduct TypeOutcome
Leading Cosmetics Co.Skin CreamEnhanced texture and stability

Environmental Impact

While this compound shows promise in various applications, it is essential to consider its environmental impact. Studies indicate that when used in industrial settings, significant releases into the environment are unlikely, minimizing potential ecological risks .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s key differentiators are its hydroxylated alkyl chains. Below is a comparison with structurally related beta-alanine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Applications/Properties Reference
N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine C12 hydroxydodecyl, hydroxyethyl C19H39NO4 ~357.5 g/mol* Dual hydroxyl groups enhance H-bonding; amphiphilic Likely surfactant or emulsifier
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine C12 dodecyl, carboxyethyl C18H35NO4 329.47 g/mol Carboxyl group enables ionization Surfactant, industrial formulations
N-Ethyl-N-(thiophene-2-carbonyl)-beta-alanine Ethyl, thiophene carbonyl C10H13NO3S 227.28 g/mol Thiophene moiety enhances reactivity Pharmaceutical intermediates
Sodium salt of N-coco acyl-beta-alanine Coco acyl, aminoethyl, hydroxyethyl Variable Variable Zwitterionic; sodium salt improves solubility Detergents, personal care

*Calculated based on molecular formula.

Key Observations:
  • Hydroxyl vs. Carboxyl Groups: The target compound’s hydroxyl groups (vs. carboxyethyl in C18H35NO4) may reduce water solubility but improve biocompatibility, making it suitable for biomedical applications .
  • Alkyl Chain Length : The C12 chain in the target compound offers moderate hydrophobicity compared to shorter (e.g., octyl) or longer (e.g., C18 in 50695-81-3) chains, affecting micelle formation in surfactants .
  • Zwitterionic Analogues: Betaine derivatives like N,N-diethyl-N-methyl-N-(3-sulfopropyl) ammonium salts () exhibit zwitterionic behavior, enabling use in high-salinity environments, unlike the non-ionic target compound .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine typically involves the nucleophilic ring-opening reaction of an epoxyalkane with an aminocarboxylic acid derivative. The key steps include:

  • Epoxyalkane selection: The epoxyalkane used is generally 1,2-epoxydodecane, which provides the dodecyl hydroxyalkyl moiety.
  • Aminocarboxylic acid: Beta-alanine or its derivatives serve as the nucleophile, providing the amino and carboxyl functionalities.
  • Ring-opening reaction: The amino group attacks the less hindered carbon of the epoxide ring, leading to the formation of the hydroxyalkylated amine intermediate.
  • Hydroxyethyl substitution: Introduction of the 2-hydroxyethyl group can be achieved by using N-(2-hydroxyethyl) derivatives or by subsequent alkylation steps.

This method is supported by patent literature describing the preparation of betaine-type compounds via the addition reaction of epoxyalkanes and aminocarboxylic acids.

Detailed Reaction Conditions

  • Reactants: 1,2-epoxydodecane and beta-alanine or N-(2-hydroxyethyl)beta-alanine
  • Solvent: Typically aqueous or alcoholic solvents to facilitate nucleophilic attack and solubilize reactants
  • Temperature: Mild heating (e.g., 50–80 °C) to promote ring-opening without decomposition
  • Catalysts: Acidic or basic catalysts may be used to enhance reaction rates, though many protocols rely on the intrinsic nucleophilicity of the amine
  • Reaction time: Several hours to overnight, monitored by thin-layer chromatography (TLC) or other analytical methods

Alternative Synthetic Routes

  • Alkylation of beta-alanine derivatives: Beta-alanine can be alkylated with 2-hydroxydodecyl halides and 2-hydroxyethyl halides sequentially or simultaneously under controlled conditions.
  • Protection/deprotection strategies: To avoid side reactions, protecting groups such as tert-butyloxycarbonyl (Boc) may be used on the amino group during intermediate steps, followed by deprotection to yield the final product.

Purification and Characterization

  • Purification: The crude product is typically purified by extraction, crystallization, or chromatographic techniques.
  • Characterization: Confirmed by NMR (1H and 13C), mass spectrometry, IR spectroscopy, and elemental analysis to verify the structure and purity.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Epoxyalkane 1,2-epoxydodecane Provides dodecyl hydroxyalkyl group
Aminocarboxylic acid Beta-alanine or N-(2-hydroxyethyl)beta-alanine Nucleophile for ring-opening
Solvent Water, methanol, or ethanol Solubilizes reactants
Temperature 50–80 °C Mild heating to promote reaction
Reaction time 6–24 hours Monitored by TLC or HPLC
Catalyst Optional acid/base Enhances reaction rate
Purification method Extraction, crystallization, chromatography Ensures product purity
Characterization NMR, MS, IR, elemental analysis Confirms structure and purity

Research Findings and Notes

  • The ring-opening reaction of epoxyalkanes with aminocarboxylic acids is a well-established method for synthesizing betaine-type compounds, including this compound.
  • The choice of solvent and temperature critically affects the yield and selectivity of the reaction.
  • Protection of amino groups during synthesis can improve yields and reduce side reactions, especially when multiple functional groups are present.
  • The compound’s amphiphilic nature requires careful consideration during purification to avoid emulsions or product loss.
  • Patents and chemical databases confirm the reproducibility and scalability of these methods for industrial applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine, and how do they influence experimental design?

  • Answer : The compound has a molecular formula of C15H30N2O4 (molecular weight: 302.41 g/mol), a density of 1.074 g/cm³, and a boiling point of 532.9°C at 760 mmHg . These properties guide solvent selection (e.g., polar solvents for solubility) and thermal stability considerations during synthesis. The low vapor pressure (1.41E-13 mmHg at 25°C) suggests minimal volatilization risks in open systems but requires inert atmospheres for high-temperature reactions.

Q. What spectroscopic methods are recommended for structural characterization of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the hydroxyethyl and hydroxydodecyl substituents. Infrared (IR) spectroscopy can validate hydroxyl (3200–3600 cm⁻¹) and amide (1650–1750 cm⁻¹) groups. Mass spectrometry (MS) with electrospray ionization (ESI) is recommended for molecular weight confirmation, as demonstrated for structurally similar amphiphilic β-alanine derivatives .

Q. How does the amphiphilic nature of this compound affect its solubility and aggregation behavior?

  • Answer : The hydroxydodecyl chain imparts hydrophobicity, while the hydroxyethyl and β-alanine moieties enhance hydrophilicity. This balance leads to micelle formation above the critical micelle concentration (CMC), which can be quantified using fluorescence probes (e.g., pyrene) or dynamic light scattering (DLS). Solubility in aqueous buffers (e.g., PBS) is pH-dependent due to the tertiary amine group .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in drug delivery systems?

  • Answer :

  • Step 1 : Synthesize analogs with varying alkyl chain lengths (e.g., hydroxytetradecyl vs. hydroxydodecyl) to assess hydrophobic interactions .
  • Step 2 : Evaluate encapsulation efficiency of model drugs (e.g., doxorubicin) using dialysis or ultrafiltration methods.
  • Step 3 : Compare cellular uptake kinetics via confocal microscopy with fluorescently tagged analogs.
  • Key Reference : Similar SAR studies on hydroxytetradecyl analogs highlight the role of chain length in cellular permeability .

Q. What experimental contradictions exist regarding the compound’s biological activity, and how can they be resolved?

  • Answer : Discrepancies in cytotoxicity profiles across studies may arise from impurities in synthesis (e.g., unreacted hydroxydodecyl intermediates) or variability in cell lines.

  • Resolution :
  • Method 1 : Purify the compound via column chromatography (silica gel, chloroform/methanol gradient) and validate purity with HPLC (>95%) .
  • Method 2 : Standardize bioassays using primary cells (e.g., human fibroblasts) instead of immortalized lines to reduce variability .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?

  • Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detects residual hydroxydodecyl alcohol or ethylenediamine byproducts at ppm levels .
  • Gas Chromatography (GC) : Monitors volatile impurities (e.g., ethanolamine derivatives) with flame ionization detection (FID) .
  • Validation : Calibrate against certified reference materials (CRMs) and use internal standards (e.g., deuterated analogs) for accuracy .

Methodological Notes

  • Synthesis Optimization : For reproducibility, use a two-step protocol: (1) alkylation of β-alanine with 2-hydroxydodecyl bromide under basic conditions (pH 10–12), followed by (2) hydroxyethylation via epoxy ring-opening with ethylene oxide .
  • Data Interpretation : When analyzing aggregation behavior, account for temperature and ionic strength effects on micelle size using DLS with a Wyatt Technology DAWN HELEOS II detector .

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